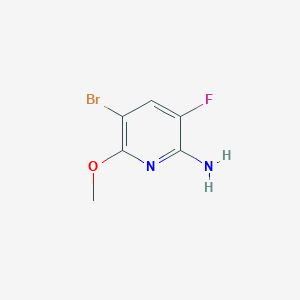![molecular formula C7H14N2O2S B15225437 2-(Ethylsulfonyl)-2,5-diazabicyclo[4.1.0]heptane](/img/structure/B15225437.png)
2-(Ethylsulfonyl)-2,5-diazabicyclo[4.1.0]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethylsulfonyl)-2,5-diazabicyclo[410]heptane is a bicyclic compound characterized by its unique structure, which includes an ethylsulfonyl group and a diazabicyclo framework
Métodos De Preparación
The synthesis of 2-(Ethylsulfonyl)-2,5-diazabicyclo[4.1.0]heptane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexene and ethylsulfonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the formation of the bicyclic structure.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
2-(Ethylsulfonyl)-2,5-diazabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced bicyclic compounds.
Substitution: The ethylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Aplicaciones Científicas De Investigación
2-(Ethylsulfonyl)-2,5-diazabicyclo[4.1.0]heptane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound is studied for its potential biological activity, including its ability to interact with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: In the industrial sector, it is used in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(Ethylsulfonyl)-2,5-diazabicyclo[4.1.0]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl group plays a crucial role in binding to these targets, leading to the modulation of their activity. The bicyclic structure provides stability and enhances the compound’s ability to penetrate biological membranes, making it an effective agent in various applications.
Comparación Con Compuestos Similares
2-(Ethylsulfonyl)-2,5-diazabicyclo[4.1.0]heptane can be compared with other similar compounds, such as:
7-Oxabicyclo[2.2.1]heptane: This compound has a similar bicyclic structure but lacks the ethylsulfonyl group, resulting in different chemical properties and reactivity.
Bicyclo[4.1.0]heptane:
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds have a different bicyclic core and are used in various synthetic applications, highlighting the unique properties of this compound.
Propiedades
Fórmula molecular |
C7H14N2O2S |
|---|---|
Peso molecular |
190.27 g/mol |
Nombre IUPAC |
2-ethylsulfonyl-2,5-diazabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C7H14N2O2S/c1-2-12(10,11)9-4-3-8-6-5-7(6)9/h6-8H,2-5H2,1H3 |
Clave InChI |
PAZXYAVSVLUGEN-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)N1CCNC2C1C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


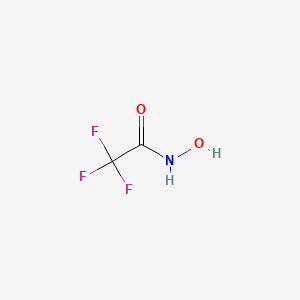
![5-Bromo-2-(trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B15225372.png)
![(S)-5-benzyl-6-methyl-2-oxa-5,8-diazaspiro[3.5]nonane](/img/structure/B15225373.png)


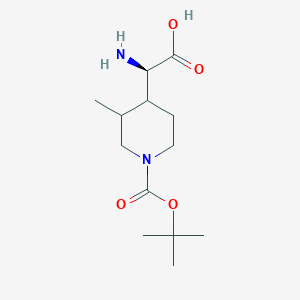

![Rel-tert-butyl (1R,5S,6R)-6-(((benzyloxy)carbonyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15225402.png)
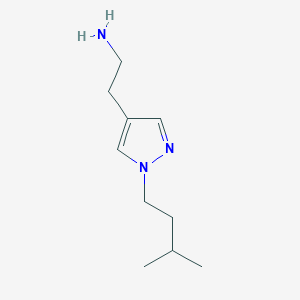
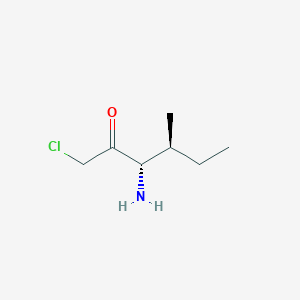
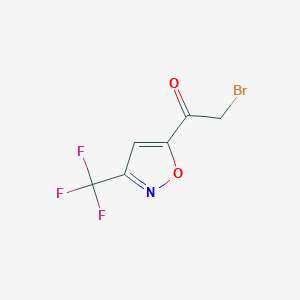

![6-Bromo-5-methylimidazo[1,5-a]pyridine](/img/structure/B15225436.png)
